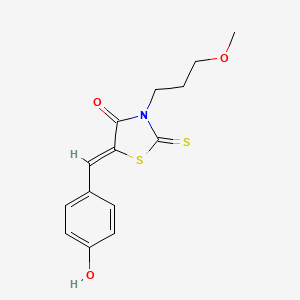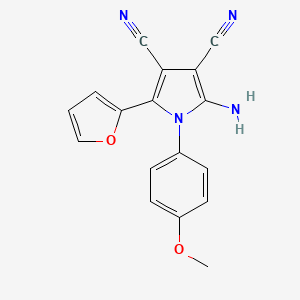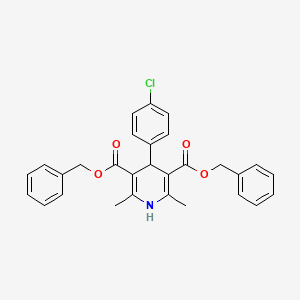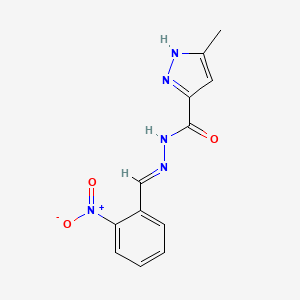![molecular formula C25H30N2O6 B3895807 N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B3895807.png)
N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]
Descripción general
Descripción
N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DAPMA and is synthesized by the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with N,N'-1,2-propanediamine.
Aplicaciones Científicas De Investigación
DAPMA has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, anticancer, and anti-inflammatory properties. DAPMA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against cancer cell lines, such as MCF-7 and HeLa cells. Moreover, DAPMA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of DAPMA is not well understood. However, it is believed that DAPMA exerts its antimicrobial, anticancer, and anti-inflammatory effects by inhibiting the activity of specific enzymes or proteins. For example, DAPMA has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. DAPMA has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
DAPMA has been shown to have minimal toxicity and is well tolerated by cells and animals. It has been reported to have low cytotoxicity and does not induce apoptosis in normal cells. Moreover, DAPMA has been found to be stable in various biological fluids, including plasma and serum. DAPMA has also been shown to possess good solubility in water and organic solvents, which makes it suitable for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DAPMA in lab experiments include its high yield and purity, minimal toxicity, and stability in biological fluids. Moreover, DAPMA has been found to be effective against various bacterial strains and cancer cell lines. However, the limitations of using DAPMA in lab experiments include its limited solubility in some organic solvents and its unknown mechanism of action.
Direcciones Futuras
There are several future directions for research on DAPMA. One potential application of DAPMA is in the development of new antimicrobial agents. Moreover, DAPMA has been shown to possess anticancer properties, and further research is needed to explore its potential as a cancer therapeutic agent. Additionally, DAPMA has been found to possess anti-inflammatory properties, and further studies are needed to investigate its potential in the treatment of inflammatory diseases. Finally, the mechanism of action of DAPMA needs to be further elucidated to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, DAPMA is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is synthesized by the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with N,N'-1,2-propanediamine and has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. DAPMA has minimal toxicity and is well tolerated by cells and animals. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-17(27-25(29)13-9-19-7-11-21(31-3)23(15-19)33-5)16-26-24(28)12-8-18-6-10-20(30-2)22(14-18)32-4/h6-15,17H,16H2,1-5H3,(H,26,28)(H,27,29)/b12-8+,13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWHAMPAJGDALA-QHKWOANTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-(4-fluorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895739.png)




![3-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B3895764.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)

![5-(2,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3895778.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3895801.png)

![5-({3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3895819.png)
![3-{3-(4-biphenylyl)-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895822.png)